5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
5,7-DIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
The synthesis of 5,7-DIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid to introduce functional groups such as sulfoxides.
Reduction: Reduction reactions can be performed to modify the sulfur-containing moiety.
Scientific Research Applications
5,7-DIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrimido[4,5-d]pyrimidine: Studied for its diverse biological activities.
5,7-DIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL stands out due to its specific structural modifications, which enhance its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-10-4-6-13(7-5-10)9-22-17-19-15-14(16(21)20-17)11(2)8-12(3)18-15/h4-8H,9H2,1-3H3,(H,18,19,20,21) |
InChI Key |
DAEUJMGTCAQYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Origin of Product |
United States |
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